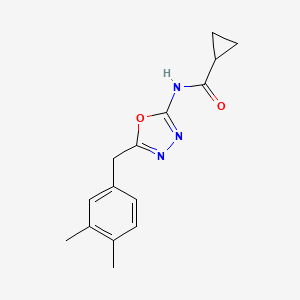
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzyl group which is an aromatic hydrocarbon, and an oxadiazole ring, a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl group, the oxadiazole ring, and the cyclopropane ring . The exact structure would depend on the positions of these groups in the molecule.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, also known as N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide. I’ll focus on six unique applications, each with a detailed section.
Antioxidant Activity
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: has shown significant potential as an antioxidant. Research indicates that compounds with the oxadiazole moiety can effectively scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for developing treatments for diseases where oxidative damage is a key factor, such as neurodegenerative disorders and cardiovascular diseases.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains. The presence of the oxadiazole ring is known to enhance the antimicrobial efficacy of compounds, making it a potential candidate for developing new antibiotics . Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, which is essential for addressing antibiotic resistance.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide . The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-3-4-11(7-10(9)2)8-13-17-18-15(20-13)16-14(19)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJUAYGHISDMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

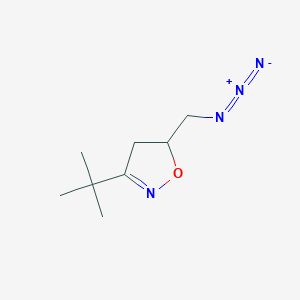



![3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2664136.png)
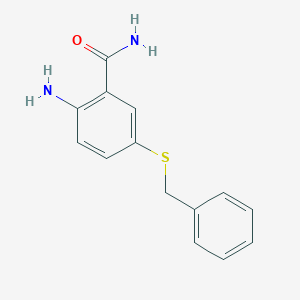
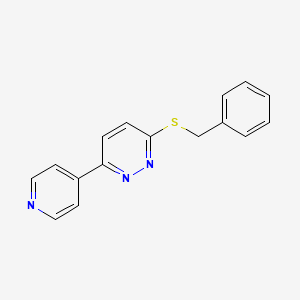




![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)
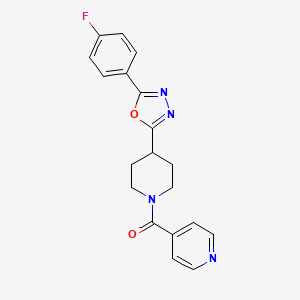
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2664149.png)